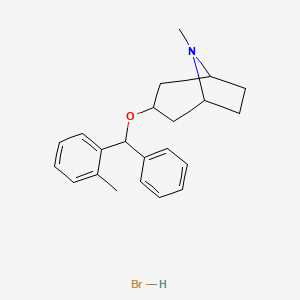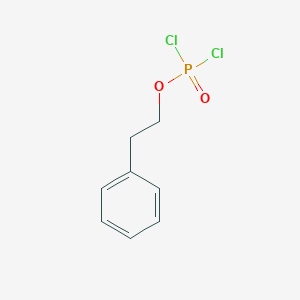
Tropinyl 2-methyl-benzhydryl ether hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tropinyl 2-methyl-benzhydryl ether hydrobromide involves the etherification of 2-methylbenzhydrol with tropine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Starting Materials: 2-methylbenzhydrol and tropine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the etherification process.
Product Isolation: The resulting product, this compound, is isolated and purified using standard techniques such as crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the process, and ensuring consistent product quality through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Tropinyl 2-methyl-benzhydryl ether hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Tropinyl 2-methyl-benzhydryl ether hydrobromide has several scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis, enabling the production of various organic compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tropinyl 2-methyl-benzhydryl ether hydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzhydrol: A precursor in the synthesis of tropinyl 2-methyl-benzhydryl ether hydrobromide.
Tropine: Another precursor used in the etherification process.
Diphenylmethanes: Compounds formed through the reduction of 2-methylbenzhydrol.
Uniqueness
This compound is unique due to its specific structure and pharmacological properties.
Propriétés
Numéro CAS |
31642-65-6 |
|---|---|
Formule moléculaire |
C22H28BrNO |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
8-methyl-3-[(2-methylphenyl)-phenylmethoxy]-8-azabicyclo[3.2.1]octane;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-16-8-6-7-11-21(16)22(17-9-4-3-5-10-17)24-20-14-18-12-13-19(15-20)23(18)2;/h3-11,18-20,22H,12-15H2,1-2H3;1H |
Clé InChI |
BMNOREZMKAYZIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2)OC3CC4CCC(C3)N4C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)

![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)




![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)


